molecular formula C18H22N4O3S B6537864 N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021255-53-7

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6537864
CAS No.: 1021255-53-7
M. Wt: 374.5 g/mol
InChI Key: PBMZDDNIEAMPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine-based compound featuring a 2-methylpropanamide (isobutyramide) group at the 3-position of the pyridazine core. At the 6-position, a sulfanyl group bridges a methylene-carbamoyl moiety derived from 4-ethoxyphenyl isocyanate. The 4-ethoxyphenyl group contributes electron-donating effects and lipophilicity, while the sulfanyl linkage may influence redox stability or serve as a metabolic site. Structural characterization of such compounds often employs X-ray crystallography via tools like SHELX, a widely used program for small-molecule refinement .

Properties

IUPAC Name

N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZDDNIEAMPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares the target compound with two analogs from recent literature and patents:

Compound Name Core Structure Substituents Biological Target Key Properties
N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide Pyridazine 6-position: sulfanylmethylcarbamoyl (4-ethoxyphenyl); 3-position: isobutyramide Hypothesized: Autotaxin (ATX) High polarity (pyridazine core); carbamoyl group as H-bond donor/acceptor
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ) Pyridine 3-position: sulfonamide; 4-chlorophenyl carbamoyl Not specified Sulfonamide enhances electron-withdrawing effects; chloro group increases lipophilicity
N-Methyl-N-(6-methoxypyridazin-3-yl)amine derivatives () Pyridazine 6-position: methoxy; 3-position: methylamine Autotaxin (ATX) Methoxy improves solubility; methylamine may enhance target binding

Structural and Functional Insights

  • Pyridazine vs. This may improve solubility but reduce membrane permeability .
  • Substituent Effects: The 4-ethoxyphenyl group in the target compound offers metabolic stability over the 4-chlorophenyl group in Compound 27, as ethoxy groups resist oxidative degradation better than halogens . Compared to the patent compound’s methoxy and methylamine groups, the target’s carbamoyl and sulfanyl substituents provide additional hydrogen-bonding sites, which could enhance binding to targets like ATX .

Physicochemical Properties

  • Melting Points : Compound 27 exhibits a melting point of 138–142°C, influenced by its sulfonamide and chlorophenyl groups. The target compound’s melting point is unreported but likely higher due to pyridazine’s rigidity .
  • Spectroscopic Data : IR and NMR spectra for Compound 27 (e.g., 1726 cm⁻¹ for C=O, δ 9.27 ppm for NH) align with the target compound’s expected carbamoyl and amide signals, though pyridazine’s deshielding effects may shift peaks upfield .

Research Implications

The target compound’s structural features position it as a promising candidate for inflammatory or respiratory therapies, building on ’s ATX modulation findings. Further studies should explore its synthesis (e.g., via carbamoylation of pyridazine intermediates) and compare its ATX inhibitory activity with methoxy-based analogs. Crystallographic analysis using SHELX could resolve conformational details critical for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.